molecular formula C14H18N6O2S3 B2713703 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1351595-26-0

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2713703
CAS No.: 1351595-26-0
M. Wt: 398.52
InChI Key: AAGDVEGXYKHYOG-UHFFFAOYSA-N
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Description

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound featuring a unique combination of thiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetic anhydride, ethylthiol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing groups, potentially leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen-containing groups, altering the compound’s electronic properties.

    Substitution: Substitution reactions can occur at the acetamido or ethylthio groups, introducing new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.

Scientific Research Applications

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
  • 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Uniqueness

Compared to similar compounds, 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide stands out due to its combination of acetamido and ethylthio groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S3/c1-3-23-14-19-18-13(25-14)17-11(22)7-20-5-4-9-10(6-20)24-12(16-9)15-8(2)21/h3-7H2,1-2H3,(H,15,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGDVEGXYKHYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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